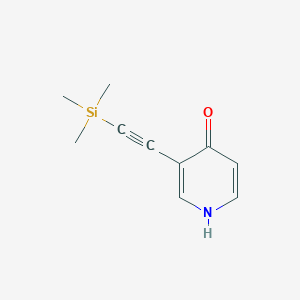

3-((Trimethylsilyl)ethynyl)pyridin-4-ol

Description

Properties

IUPAC Name |

3-(2-trimethylsilylethynyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOSi/c1-13(2,3)7-5-9-8-11-6-4-10(9)12/h4,6,8H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXUYRLPYDXQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269235 | |

| Record name | 3-[2-(Trimethylsilyl)ethynyl]-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-09-4 | |

| Record name | 3-[2-(Trimethylsilyl)ethynyl]-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Trimethylsilyl)ethynyl]-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-4-ol typically involves the reaction of 4-hydroxypyridine with trimethylsilylacetylene under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in an inert atmosphere . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)pyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-((Trimethylsilyl)ethynyl)pyridin-4-ol serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis. For example, it can undergo oxidation to yield ketones or aldehydes and can be reduced to form alkenes or alkanes.

Synthetic Routes

The synthesis typically involves the reaction of 4-hydroxypyridine with trimethylsilylacetylene under controlled conditions, optimizing factors like temperature and catalyst concentration to enhance yield and purity.

Biochemical Applications

Enzyme Mechanisms and Protein-Ligand Interactions

In biochemistry, this compound is used to investigate enzyme mechanisms and protein-ligand interactions. It has been shown to inhibit certain dehydrogenases, which play critical roles in metabolic pathways. Such inhibition can lead to significant alterations in oxidative stress responses and apoptosis pathways .

Antioxidant Properties

Research indicates that 3-((Trimethylsilyl)ethynyl)pyridin-4-ol enhances cellular responses to oxidative stress. At low concentrations, it promotes the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage.

Medical Research

Potential Therapeutic Applications

This compound is being explored for its therapeutic properties, particularly in drug development. Its ability to form covalent bonds with nucleophilic residues in proteins affects their conformation and function. This interaction can modulate critical signaling pathways involved in cell survival and proliferation .

Case Study: Antimicrobial Activity

A study highlighted its potential as an antimicrobial agent. Compounds derived from 3-((Trimethylsilyl)ethynyl)pyridin-4-ol exhibited potent inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, showcasing its utility in developing new synthetic antimicrobial agents .

Industrial Applications

Novel Materials Development

In industry, 3-((Trimethylsilyl)ethynyl)pyridin-4-ol is utilized as a reagent in various processes aimed at developing novel materials. Its unique chemical properties allow for the creation of materials with desirable characteristics for different applications.

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

- Positional Isomerism : The hydroxyl group’s position significantly impacts reactivity. For example, 3-((Trimethylsilyl)ethynyl)pyridin-4-ol (4-OH) is more acidic than its 3-OH analog due to resonance stabilization of the deprotonated form .

- Substituent Effects: Chlorine at the 4-position (as in 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine) enhances electrophilicity, enabling Suzuki-Miyaura couplings, whereas methoxy or amino groups (e.g., in 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine) improve solubility and coordination properties .

- Ethynyl vs. Non-Ethynyl Analogs: Compounds lacking the TMS-ethynyl group, such as 3-Hydroxy-4-methylpyridine (C₆H₇NO, MW 123.15), exhibit reduced steric bulk and lower thermal stability, limiting their utility in metal-catalyzed reactions .

Key Research Findings

- Synthetic Flexibility : Ethynylation reactions using TMS-acetylene reagents (e.g., in copper-catalyzed cycloadditions) are scalable and stereoselective, as demonstrated in the synthesis of pyrrolidine derivatives .

- Spectroscopic Data : $^1$H NMR of TMS-ethynyl pyridines typically shows a singlet for the TMS group at δ 0.1–0.3 ppm and a deshielded ethynyl proton at δ 2.5–3.0 ppm .

- Commercial Availability : 2-((Trimethylsilyl)ethynyl)pyridin-3-ol (CAS 556832-92-9) is priced at $120–$150/g (1–5 g scale), suggesting similar cost structures for the 4-OH analog .

Biological Activity

3-((Trimethylsilyl)ethynyl)pyridin-4-ol, a compound with significant potential in pharmacological applications, has garnered attention for its unique biological activities. This document synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

3-((Trimethylsilyl)ethynyl)pyridin-4-ol (CAS No. 1171920-09-4) features a pyridine ring substituted with a trimethylsilyl ethynyl group. This structure is pivotal for its interaction with biological targets, influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins:

- Enzyme Interaction : It has been shown to inhibit certain dehydrogenases, impacting metabolic pathways crucial for cellular function. This inhibition can lead to alterations in oxidative stress responses and apoptosis pathways.

- Covalent Bond Formation : The compound forms covalent bonds with nucleophilic residues in proteins, affecting their conformation and function. Such interactions can modulate signaling pathways critical for cell survival and proliferation .

Antioxidant Effects

Research indicates that 3-((Trimethylsilyl)ethynyl)pyridin-4-ol enhances the cellular response to oxidative stress. At low concentrations, it promotes the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage .

Cytotoxicity

At higher doses, this compound exhibits cytotoxic effects characterized by increased oxidative damage and inflammation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with 3-((Trimethylsilyl)ethynyl)pyridin-4-ol led to significant reductions in cell viability, with IC50 values indicating potent cytotoxicity at micromolar concentrations .

- Animal Models : In vivo experiments demonstrated that administration of this compound in mice resulted in reduced tumor growth rates compared to control groups. The observed effects were dose-dependent, highlighting the importance of dosage optimization for therapeutic applications .

Cellular Effects

The compound influences key cellular processes:

- Gene Expression Modulation : It alters the expression of genes associated with stress response and metabolism.

- Signaling Pathways : It affects kinases and phosphatases involved in cell signaling, impacting cellular responses to external stimuli .

Metabolic Pathways

3-((Trimethylsilyl)ethynyl)pyridin-4-ol is implicated in several metabolic pathways:

- It interacts with metabolic enzymes such as oxidases and dehydrogenases, modulating the flux of metabolites through these pathways.

- This compound also affects levels of reactive oxygen species (ROS) and adenosine triphosphate (ATP), influencing cellular energy balance .

Transport and Distribution

The transport mechanisms of this compound involve specific transporters that facilitate its movement across cellular membranes. Its distribution within cells can significantly impact its biological activity, as localization to organelles like mitochondria enhances its effects on metabolic processes .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-((Trimethylsilyl)ethynyl)pyridin-4-ol?

Methodological Answer: A standard approach involves Sonogashira coupling between a halogenated pyridine derivative (e.g., 4-hydroxypyridine-3-yl halide) and trimethylsilylacetylene. This reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide as a co-catalyst, and a base (e.g., triethylamine) in anhydrous THF or DMF at 60–80°C under inert gas. The trimethylsilyl (TMS) group acts as a protective moiety for the alkyne, enhancing stability during synthesis. Post-reaction purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How can the purity and structure of 3-((Trimethylsilyl)ethynyl)pyridin-4-ol be verified?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The TMS group appears as a singlet at δ ≈ 0.1–0.3 ppm. The pyridine ring protons show distinct splitting patterns (e.g., aromatic protons at δ 7–9 ppm).

- ¹³C NMR : The ethynyl carbons (C≡C) resonate at δ ≈ 90–100 ppm (sp-hybridized carbons), while the TMS carbons appear at δ ≈ 0–5 ppm.

- ²⁹Si NMR : A peak at δ ≈ 5–10 ppm confirms the TMS group.

Advanced Research Questions

Q. What factors influence the regioselectivity of cross-coupling reactions involving 3-((Trimethylsilyl)ethynyl)pyridin-4-ol?

Methodological Answer: Regioselectivity in cross-coupling (e.g., Suzuki or Heck reactions) is governed by:

- Electronic Effects : The hydroxyl group at position 4 of the pyridine ring directs electrophilic substitution to the electron-deficient positions (e.g., para or meta to the hydroxyl).

- Steric Hindrance : The bulky TMS-ethynyl group at position 3 limits reactivity at adjacent sites.

- Catalyst Choice : Palladium catalysts with bulky ligands (e.g., XPhos) favor coupling at less hindered positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How does the trimethylsilyl group affect the stability and reactivity of the ethynyl moiety in catalytic hydrogenation reactions?

Methodological Answer:

- Stabilization : The TMS group protects the alkyne from undesired oxidation or polymerization.

- Hydrogenation Challenges : Direct hydrogenation of the TMS-ethynyl group using Lindlar catalyst (Pd/CaCO₃) is inefficient due to steric shielding. Pre-treatment with TBAF (tetrabutylammonium fluoride) removes the TMS group, exposing the terminal alkyne for hydrogenation to cis-alkenes.

- Alternative Approaches : Ru-based catalysts (e.g., RuHCl(CO)(PPh₃)₃) enable selective partial hydrogenation without desilylation, retaining the TMS group for downstream functionalization .

Data Contradictions and Resolution

- Chlorinated Derivatives : and report 5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, suggesting halogenation as a competing pathway. If chlorinated byproducts are observed, optimize reaction conditions (e.g., lower temperature, exclusion of Cl⁻ sources) to suppress undesired substitution .

- Hydrogenation Yields : Discrepancies in hydrogenation efficiency ( vs. theoretical predictions) may arise from solvent polarity or catalyst poisoning. Use deuterated solvents (e.g., CD₃OD) to track reaction progress via in-situ NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.